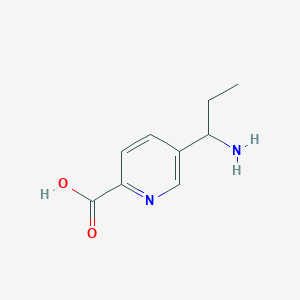
5-(1-Aminopropyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Aminopropyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is a derivative of pyridine with an aminopropyl group attached to the fifth position of the picolinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminopropyl)picolinic acid typically involves the reaction of picolinic acid with 1-aminopropane under specific conditions. One common method involves the use of a catalyst to facilitate the reaction. For example, a palladium-catalyzed reaction can be employed to achieve the desired product . The reaction is carried out under mild and eco-friendly conditions, often in a green solvent, to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminopropyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropyl group can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted picolinic acid derivatives.
Scientific Research Applications
5-(1-Aminopropyl)picolinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Aminopropyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt viral replication and packaging, making it a potential antiviral agent . Additionally, the compound may interfere with cellular processes such as endocytosis and membrane fusion, further contributing to its antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the second position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the third position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the fourth position.
Uniqueness
5-(1-Aminopropyl)picolinic acid is unique due to the presence of the aminopropyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile building block in organic synthesis and its efficacy as an antiviral agent compared to its analogs .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-(1-aminopropyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-2-7(10)6-3-4-8(9(12)13)11-5-6/h3-5,7H,2,10H2,1H3,(H,12,13) |
InChI Key |
FTAVPAGPMNVRDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















